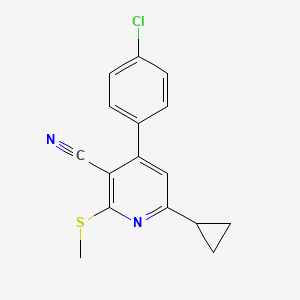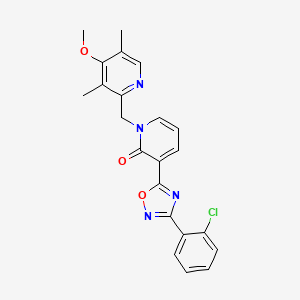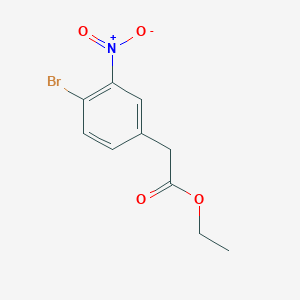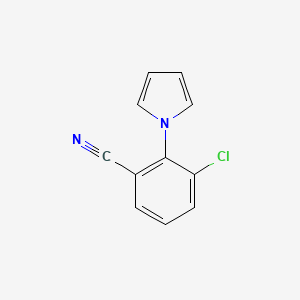
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile, also known as CPP-109, is a chemical compound that has gained attention in the scientific community for its potential use in treating addiction and other neurological disorders.
Wirkmechanismus
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is a selective inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression, and inhibition of HDACs can lead to changes in gene expression that may be beneficial in treating addiction and other neurological disorders. Specifically, inhibition of HDACs by 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile leads to an increase in the expression of genes involved in synaptic plasticity, which is thought to be important in the formation of drug-associated memories.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been shown to increase the expression of genes involved in synaptic plasticity, which may be beneficial in treating addiction and other neurological disorders. In addition, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in reward pathways and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is its specificity for HDAC inhibition, which reduces the potential for off-target effects. However, one limitation of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile is its poor solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
For research on 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile include investigating its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile in humans. Finally, research is needed to identify potential side effects and safety concerns associated with the use of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile.
In conclusion, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has shown promise in treating addiction and other neurological disorders. Its specificity for HDAC inhibition and potential to increase synaptic plasticity make it an attractive candidate for further research. However, more studies are needed to determine its safety and effectiveness in humans.
Synthesemethoden
The synthesis of 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with cyclopropylamine to form 4-(cyclopropylamino)benzaldehyde. This intermediate is then reacted with methyl thiocyanate to form 4-(cyclopropylamino)-2-(methylthio)benzaldehyde, which is further reacted with cyanoacetic acid to form 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has been studied for its potential use in treating addiction, specifically cocaine and nicotine addiction. Studies have shown that 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile can reduce drug-seeking behavior and prevent relapse in animal models. In addition, 4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile has shown promise in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-14(9-18)13(8-15(19-16)11-2-3-11)10-4-6-12(17)7-5-10/h4-8,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPVNHMTYTYILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-cyclopropyl-2-(methylthio)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2629221.png)

![Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate](/img/structure/B2629225.png)
![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2629226.png)
![9-(4-chlorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)




![Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629236.png)
